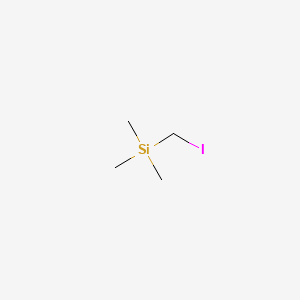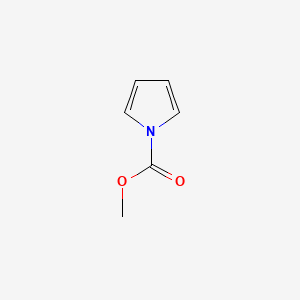
Bromure de nonyltriphénylphosphonium
Vue d'ensemble
Description
Nonyltriphenylphosphonium bromide is a quaternary salt that has been extensively studied in scientific research due to its unique properties. It has a molecular weight of 469.44 .
Molecular Structure Analysis
The molecular formula of Nonyltriphenylphosphonium bromide is C27H34BrP . Unfortunately, there is no detailed information available about its molecular structure.
Physical And Chemical Properties Analysis
Nonyltriphenylphosphonium bromide is a white powder . It has a melting point of 65-68 °C . It is also sensitive and hygroscopic .
Applications De Recherche Scientifique
Synthèse de matériaux hybrides organiques-inorganiques
Le bromure de nonyltriphénylphosphonium peut être utilisé pour synthétiser des matériaux hybrides organiques-inorganiques aux propriétés multifonctionnelles. Ces hybrides présentent souvent des caractéristiques magnétiques, électriques, optiques et thermiques uniques, ce qui les rend adaptés à une variété d'applications en science des matériaux .
Analyse de la structure cristalline
Le composé est précieux en cristallographie pour l'analyse des structures cristallines. Il peut aider à comprendre l'arrangement des molécules dans un cristal et les interactions entre elles, ce qui est crucial pour le développement de nouveaux matériaux .
Applications optiques
En raison de sa capacité à former des cristaux avec des propriétés optiques spécifiques, le this compound peut être utilisé dans le développement de dispositifs optiques. Son utilisation dans la création de matériaux à faible bande interdite indique un potentiel pour un comportement semiconducteur adapté à l'optoélectronique .
Propriétés antimicrobiennes
La recherche a montré que le this compound présente une bonne activité bactéricide contre certaines souches de bactéries telles que E. coli et S. aureus. Cela ouvre des possibilités pour son utilisation dans le développement de nouveaux agents antimicrobiens .
Synthèse assistée par micro-ondes
Le composé peut être synthétisé efficacement sous irradiation micro-ondes, ce qui est une méthode plus rapide et plus économe en énergie que les techniques de synthèse traditionnelles. Cette méthode peut produire des composés de haute pureté adaptés à des recherches et applications ultérieures .
Préparation de réactifs de Wittig
Le this compound peut être utilisé dans la préparation de réactifs de Wittig, qui sont essentiels pour la synthèse de divers composés organiques, y compris des molécules bioactives et des produits pharmaceutiques .
Safety and Hazards
Mécanisme D'action
Biochemical Pathways
For example, some organophosphorus compounds can inhibit enzymes, disrupt cell membranes, or interfere with signal transduction
Result of Action
Given the lack of research on this specific compound, it is difficult to describe the specific molecular and cellular effects of its action .
Propriétés
IUPAC Name |
nonyl(triphenyl)phosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34P.BrH/c1-2-3-4-5-6-7-17-24-28(25-18-11-8-12-19-25,26-20-13-9-14-21-26)27-22-15-10-16-23-27;/h8-16,18-23H,2-7,17,24H2,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJXRQGKTLWXMID-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34BrP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70886414 | |
| Record name | Phosphonium, nonyltriphenyl-, bromide (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70886414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
60902-45-6 | |
| Record name | Nonyltriphenylphosphonium bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60902-45-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphonium, nonyltriphenyl-, bromide (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060902456 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphonium, nonyltriphenyl-, bromide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phosphonium, nonyltriphenyl-, bromide (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70886414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nonyltriphenylphosphonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.819 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The article describes the synthesis of (Z)-3-cis-6,7-cis-9,10-diepoxyhenicosenes, sex pheromone components of the Satin Moth. Can you elaborate on the role of Nonyltriphenylphosphonium bromide in similar organic synthesis reactions?
A1: While the provided article [] doesn't explicitly mention Nonyltriphenylphosphonium bromide, this compound is a well-known reagent in organic synthesis, particularly in Wittig reactions. Wittig reactions are valuable for forming carbon-carbon double bonds with specific stereochemistry (Z or E isomers).
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(3,7-Dichloro-10,11-dihydro-5h-dibenzo[b,f]azepin-5-yl)-n,n-dimethylpropan-1-amine](/img/structure/B1585569.png)




![4-[2-(Dimethylamino)ethyl]morpholine](/img/structure/B1585578.png)





